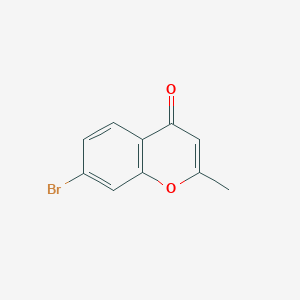

7-bromo-2-methyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXGFNGYVIUKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Brominated Chromen 4 Ones

Established Synthetic Routes to 7-bromo-2-methyl-4H-chromen-4-one and Related Structures

The construction of the this compound scaffold can be achieved through several synthetic pathways, including direct modification of a pre-existing chromen-4-one core or by building the heterocyclic ring from acyclic precursors.

Direct Bromination Approaches for Chromen-4-one Cores

Direct bromination of the chromen-4-one nucleus is a straightforward method to introduce a bromine atom. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the starting material and the reaction conditions. For the synthesis of 8-bromo-4H-thieno[2,3-c]chromen-4-one, electrophilic bromination at the C-8 position is achieved using N-bromosuccinimide (NBS) in acetonitrile. The use of pyridinium (B92312) tribromide (Py·Br₃) in dichloromethane (B109758) at low temperatures has been shown to regioselectively brominate the C-8 position of chroman-4-ones.

Transition-Metal-Catalyzed Synthesis of Chromen-4-one Derivatives

Transition-metal catalysis offers powerful and versatile methods for the synthesis of chromen-4-one derivatives. Palladium-catalyzed reactions are particularly prominent in this area. For instance, a palladium-catalyzed carbonylative synthesis of 2,3-disubstituted chromones has been developed starting from 2-bromofluorobenzenes and ketones. Another approach involves the palladium-catalyzed reaction of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere to afford chromones in good yields.

Copper-catalyzed methodologies have also been employed. While not a direct synthesis of the chromone (B188151) ring itself, a one-pot, copper-catalyzed direct C-H arylselenation of 4H-chromen-4-one highlights the utility of copper in modifying the chromone scaffold.

In a different strategy, 7-bromochroman-4-one (B108298) was synthesized through the hydrogenation of 7-bromo-4H-chromen-4-one catalyzed by Wilkinson's catalyst, Rh(PPh₃)₃Cl. The reaction, conducted in ethanol (B145695) under hydrogen pressure at 70°C, yielded 79.8% of the desired product. chemicalbook.com

A nickel- or palladium-catalyzed cross-coupling reaction represents a general and satisfactory route to unsymmetrical biaryls and has been applied to the synthesis of related structures. orgsyn.org

Condensation and Oxidative Cyclization Methods for Chromen-4-one Ring Formation

Classical condensation reactions remain a cornerstone for the synthesis of the chromen-4-one core. The Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction are well-established methods for preparing 4H-chromen-4-ones and 2-methyl-4H-chromen-4-ones, respectively.

More contemporary methods involve oxidative cyclization. For example, 2'-hydroxychalcones can be cyclized in the presence of ferric chloride in refluxing methanol (B129727) to form 4H-chromen-4-ones. scispace.com Another method utilizes cerium sulfate (B86663) tetrahydrate in DMSO at 110°C for the same transformation. scispace.com The Pechmann condensation is another valuable tool, as demonstrated in the synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one. researchgate.net Furthermore, the oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with alkenes, in the presence of an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), leads to the formation of furo[3,2-c]chromen-4-ones. researchgate.net

Precursor Chemistry and Functionalization Strategies for Brominated Chromen-4-ones

The chemical reactivity of brominated chromen-4-ones allows for a wide range of transformations, enabling the introduction of diverse functional groups at various positions on the heterocyclic core.

Derivatization from Chroman-4-ones

Chroman-4-ones serve as important precursors to chromen-4-ones. For example, 7-bromo-2-methylchroman-4-one (B8492027) has been synthesized from 3-bromophenol. prepchem.com These chroman-4-ones can be prepared through methods such as the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) under microwave irradiation. acs.org The subsequent conversion of a chroman-4-one to a chromone can be achieved by bromination followed by elimination. For instance, the conversion of 2-pentylchroman-4-one to the corresponding chromone involved bromination with pyridinium tribromide to give 3-bromo-2-pentylchroman-4-one, followed by hydrobromide elimination using calcium carbonate in DMF under microwave irradiation. acs.org

Selective Functionalization at C-2, C-3, C-6, C-7, and C-8 Positions of the Chromen-4-one Nucleus

The chromen-4-one nucleus possesses multiple sites for functionalization, and the presence of a bromine atom can direct or facilitate further chemical modifications.

C-7 Position: The bromine atom at the C-7 position is a versatile handle for introducing other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Additionally, 7-amino derivatives can be converted to stable 7-diazonium-BF₄ salts. These salts can then undergo dediazoniative functionalization to introduce fluorine or iodine at the C-7 position. unf.eduunf.edu

C-2 and C-3 Positions: The C-2 methyl group in this compound can potentially undergo condensation reactions. The C-3 position can be functionalized, for example, by condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines to yield 3-amino derivatives.

C-6 and C-8 Positions: Regioselective bromination at the C-8 position can be achieved using reagents like pyridinium tribromide or N-bromosuccinimide, with the selectivity influenced by substituents at other positions. The introduction of a bromine atom at C-6 has also been reported. bldpharm.com These bromo-substituted positions can then be used for further synthetic elaborations.

The development of site-selective C-H functionalization methods offers a powerful strategy for modifying the chromone core without the need for pre-installed functional groups. researchgate.net This includes visible light-promoted C-H bromination using N-bromoamides. nih.gov

Multi-component Reactions for Novel Brominated Chromen-4-one Skeletons

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to create a product containing substantial portions of all initial components. frontiersin.org This approach is valued for its atom economy, reduction of waste, and ability to rapidly generate molecular diversity. frontiersin.org In the synthesis of chromene derivatives, MCRs provide an elegant pathway to complex molecular architectures. nih.gov

A notable example is the one-pot, three-component synthesis of 2-amino-4H-chromenes, which can be achieved by reacting an aldehyde, malononitrile, and a phenol (B47542) derivative. sharif.edu For instance, the condensation of aromatic aldehydes, malononitrile, and resorcinol (B1680541) in the presence of L-proline as a biocatalyst yields 2-amino-3-cyano-7-hydroxy-4H-chromenes. kchem.org These reactions often proceed through a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. sharif.edu The versatility of MCRs allows for the creation of diverse chromene scaffolds by varying the initial components. nih.gov

An innovative approach involves the "union of MCRs," where two distinct multi-component reactions are integrated to build complex hybrid molecules in a single operation. nih.gov This has been demonstrated in the synthesis of pyrazole- and pyranopyrazole-adorned 4H-chromenes from simple reactants in water, a process that forms four new heterocycles and ten covalent bonds in one step. nih.gov Such strategies highlight the power of MCRs to construct novel and complex brominated chromen-4-one skeletons by incorporating bromine-containing starting materials.

Advanced Synthetic Techniques for Brominated Chromen-4-one Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for preparing brominated chromen-4-ones. These techniques often offer improvements in reaction times, yields, and environmental impact over traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful technique that often dramatically reduces reaction times and improves yields. africanjournalofbiomedicalresearch.com This method has been successfully applied to the synthesis of various chromone derivatives. For example, a series of substituted chroman-4-ones were efficiently synthesized in a one-step, base-mediated aldol (B89426) condensation using microwave irradiation. acs.org

In the context of MCRs, microwave heating has proven to be particularly effective. The synthesis of 2-amino-4H-chromene derivatives through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and α- or β-naphthol was achieved under solvent-free conditions using a magnetic catalyst and microwave irradiation. ajgreenchem.com This approach offers mild reaction conditions, short reaction times, and excellent product yields. ajgreenchem.com Another protocol uses cesium carbonate as a catalyst in ethanol under microwave irradiation to produce pyrano[c]chromenes in high yields within 5-10 minutes. The conversion of a brominated chroman-4-one to its corresponding chromone was achieved in 84% yield via a microwave-assisted elimination reaction. acs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyrano[c]chromenes | Multi-component | Cesium carbonate, Ethanol, Microwave (140W) | 5-10 min | High | |

| 2-Amino-4H-chromenes | Multi-component | FeTiO₃, Solvent-free, Microwave | Short | Excellent | ajgreenchem.com |

| 4-Hydroxy-2H-chromen-2-one derivatives | Condensation | Microwave | 6-11 min | Excellent | africanjournalofbiomedicalresearch.com |

| Substituted chroman-4-ones | Aldol Condensation | Base-mediated, Microwave (160-170°C) | 1 h | - | acs.org |

In line with the principles of green chemistry, there is a growing focus on developing synthetic methods that are catalyst-free or utilize environmentally benign reagents and solvents. frontiersin.org Water, as a solvent, is an attractive medium for organic synthesis due to its non-toxic and non-flammable nature. sharif.edu

A sustainable method for synthesizing substituted 2-aminothiazoles has been developed using water as the sole solvent at room temperature, completely avoiding the need for a catalyst. frontiersin.org This principle has been extended to chromene synthesis. For example, the synthesis of pyrazole-adorned 4H-chromenes has been successfully performed in water at ambient temperature. nih.gov Furthermore, catalyst-free radical annulation provides a pathway to ester-containing chroman-4-ones. This method uses ammonium persulfate to generate radicals from oxalates, which then react with 2-(allyloxy)arylaldehydes in a cascade cyclization under metal-free conditions. mdpi.com These approaches minimize waste and avoid the use of hazardous materials, representing a greener alternative to traditional synthetic routes. frontiersin.org

Controlling regioselectivity—the specific position of bromination—is crucial in the synthesis of brominated chromen-4-ones. The electronic properties of the chromone ring direct the incoming electrophile. For instance, electrophilic bromination of chroman-4-ones using pyridinium tribromide (Py·Br₃) has been shown to regioselectively target the C-8 position. Similarly, N-bromosuccinimide (NBS) is another common reagent used for bromination, though its selectivity can be influenced by substituents and reaction conditions.

Stereoselectivity becomes important when a chiral center is introduced. The synthesis of α-stereogenic chromen-4-one amino derivatives has been achieved with high enantioselectivity (up to 98% ee) through an asymmetric Mannich-type reaction. researchgate.net In another example, the synthesis of 3-bromo-2-pentylchroman-4-one using Py·Br₃ resulted in a diastereomeric mixture with the cis-isomer as the major product, indicating a degree of stereocontrol in the bromination step. acs.org The development of catalytic asymmetric methods, such as using a Ni(II)-bis(oxazoline) complex for the synthesis of 4H-chromenes, has enabled the production of enantioenriched products with good yields and high enantioselectivity (up to 95% ee). nih.gov The substituents on both the chromene precursor and the reactants can significantly impact reactivity and stereoselectivity. nih.gov

Spectroscopic and Structural Elucidation Techniques in Brominated Chromen 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy detects the signals from hydrogen nuclei (protons). For 7-bromo-2-methyl-4H-chromen-4-one, the spectrum would be expected to show distinct signals corresponding to each chemically unique proton. Key expected features include:

Aromatic Protons: The three protons on the benzene (B151609) ring (H-5, H-6, and H-8) would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants (J-values) would reveal their connectivity and relative positions. For instance, the proton adjacent to the bromine atom (H-6 or H-8) would likely show a different chemical shift compared to the others.

Olefinic Proton: The proton at the C-3 position would appear as a singlet in a distinct olefinic region of the spectrum.

Methyl Protons: The methyl group at the C-2 position would produce a sharp singlet, typically in the upfield region (around δ 2.0-2.5 ppm), integrating to three protons.

The precise chemical shifts would confirm the electronic environment of each proton, influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |

|---|---|---|

| CH₃ | ~2.0 - 2.5 | Singlet (s) |

| H-3 | ~6.0 - 6.5 | Singlet (s) |

Note: This table represents expected values based on general principles of NMR spectroscopy. Actual experimental data is not available.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. A broadband-decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each of the 10 carbon atoms, as they are all chemically non-equivalent. Key signals would include:

Carbonyl Carbon: The C-4 ketone carbon would be the most downfield signal, typically appearing around δ 175-185 ppm.

Aromatic and Olefinic Carbons: The eight carbons of the chromene ring system (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a) would resonate in the δ 100-160 ppm range. The carbon directly bonded to the bromine atom (C-7) would have its chemical shift significantly influenced by the halogen.

Methyl Carbon: The C-2 methyl carbon would appear as a signal in the upfield region, typically δ 15-25 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | ~175 - 185 |

| Aromatic/Olefinic Cs | ~100 - 160 |

Note: This table represents expected values based on general principles of NMR spectroscopy. Actual experimental data is not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements.

For this compound (C₁₀H₇BrO₂), the most characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (e.g., [M]⁺ and [M+2]⁺). Predicted HRMS data confirms the expected mass-to-charge ratios for various adducts. uni.lu

The monoisotopic mass of the compound is predicted to be 237.96294 Da. uni.lu Analysis of the fragmentation pattern can further confirm the structure by identifying characteristic losses of fragments like CO or CH₃.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 238.97022 |

| [M+Na]⁺ | 260.95216 |

| [M-H]⁻ | 236.95566 |

Data sourced from PubChemLite, representing predicted values. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone carbonyl group, expected around 1650-1630 cm⁻¹.

C=C Stretch: Absorptions for the aromatic and olefinic C=C double bonds would appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O-C ether linkage within the pyran ring would show strong stretching vibrations in the 1250-1050 cm⁻¹ range.

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1650 - 1630 |

| C=C (Aromatic/Olefinic) | Stretch | ~1600 - 1450 |

| C-O (Ether) | Stretch | ~1250 - 1050 |

Note: This table represents expected values based on general principles of IR spectroscopy. Actual experimental data is not available.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the chromen-4-one ring system and the conformation of the molecule within the crystal lattice. Furthermore, it would detail any intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. While data exists for similar chromone (B188151) structures, no crystallographic data has been published for this compound itself.

Application of Advanced Spectroscopic Methods in Specific Research Contexts

Other spectroscopic methods like Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are valuable for studying the electronic properties of chromen-4-one derivatives.

UV-Vis Absorption Spectroscopy: This technique measures the electronic transitions within the molecule. The conjugated π-system of the chromen-4-one core would give rise to characteristic absorption bands in the UV-Vis region (typically 200-400 nm). The position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the ring, providing insight into the electronic structure.

Fluorescence Spectroscopy: Many chromone derivatives are fluorescent. This technique involves exciting the molecule at its absorption wavelength and measuring the emitted light at a longer wavelength. The resulting emission spectrum, quantum yield, and fluorescence lifetime provide information about the excited state properties of the molecule, which is crucial for applications in materials science and as biological probes.

Computational and Theoretical Investigations of 7 Bromo 2 Methyl 4h Chromen 4 One and Analogues

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For analogues of 7-bromo-2-methyl-4H-chromen-4-one, molecular docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity.

For instance, docking studies on various chromone (B188151) derivatives have been performed to evaluate their potential as inhibitors of enzymes implicated in diseases like cancer and Alzheimer's. In a study on 6-substituted 3-formyl chromone derivatives, molecular docking simulations were used to assess their binding affinity against several protein targets, including insulin-degrading enzyme (IDE), which is relevant to diabetes. nih.gov The results indicated that these compounds could fit within the active site of the target proteins, forming key interactions such as hydrogen bonds and hydrophobic interactions. For example, 6-isopropyl-3-formyl chromone exhibited a strong binding affinity for IDE, with a calculated binding energy of -8.5 kcal/mol. nih.gov

Similarly, docking studies of quercetin (B1663063) and its analogues against human inducible nitric oxide synthase (iNOS), an enzyme implicated in cancer, have shown that these flavonoid compounds can effectively bind to the active site. nih.gov The docking analysis revealed favorable ligand-protein interactions, with interaction energies for the top analogues ranging from -130.62 to -150.44, compared to -97.17 for quercetin itself. nih.gov These studies highlight how molecular docking can be used to screen and prioritize chromone-based compounds for further experimental testing. The insights gained from the specific interactions between the ligand and the protein residues can guide the design of more potent and selective inhibitors.

| Compound/Analogue | Target Protein | Binding Affinity/Score | Key Interactions | Reference |

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 kcal/mol | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Quercetin Analogue 1 | Inducible Nitric Oxide Synthase (iNOS) | -150.44 | Not specified | nih.gov |

| Quercetin Analogue 2 | Inducible Nitric Oxide Synthase (iNOS) | -130.62 | Not specified | nih.gov |

| Chromone derivative 18 | Monoamine Oxidase B (MAO-B) | -10.402 kcal/mol | Interactions with TYR398 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing the structure of existing ones to enhance their desired properties.

For halogenated chromone derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities. A 2D-QSAR study on a series of 3-iodochromone derivatives as potential fungicides against Sclerotium rolfsii developed models to correlate their chemical structures with their fungicidal activity. frontiersin.org The best model, obtained using Multiple Linear Regression (MLR), showed a high correlation coefficient (r² = 0.943) and predictive ability (q² = 0.911). frontiersin.org The study identified several molecular descriptors, such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole, as being influential for the fungicidal activity. frontiersin.org This information is critical for designing new iodochromone derivatives with improved efficacy.

In another example, a QSAR analysis was performed on a large dataset of structurally diverse compounds, including chromone scaffolds, as inhibitors of Bromodomain-4 (BRD4), a target in cancer therapy. mdpi.com The developed model identified key pharmacophoric features associated with anti-BRD4 activity, such as the presence of saturated carbocyclic rings and specific arrangements of nitrogen, donor, and acceptor atoms. mdpi.com Such QSAR models serve as powerful tools for virtual screening and lead optimization in drug discovery projects targeting specific proteins.

| QSAR Model Type | Compound Class | Biological Activity | Key Descriptors/Features | Model Performance (r²) | Reference |

| 2D-QSAR (MLR) | 3-Iodochromone derivatives | Fungicidal (Sclerotium rolfsii) | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole | 0.943 | frontiersin.org |

| GA-MLR QSAR | Bromodomain-4 inhibitors (including chromones) | Anti-BRD4 activity | Saturated carbocyclic rings, specific atom arrangements | 0.76 (training set) | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. duke.edu It is a powerful tool for predicting various molecular properties, including geometries, reaction energies, and spectroscopic signatures.

For a close analogue of the title compound, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, first-principles DFT calculations were performed to study its structural, energetic, and electronic properties. utar.edu.my Using different hybrid DFT functionals with the 6-311++G** basis set, the geometry of the molecule was optimized, and properties such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, Molecular Electrostatic Potential (MEP), and Mulliken atomic charges were determined. utar.edu.my The MEP map revealed regions of negative electrostatic potential around the oxygen atoms, indicating likely sites for electrophilic attack. utar.edu.my The distribution of atomic charges showed that the C5 atom is the most positively charged, while the C4 atom is the most negatively charged. utar.edu.my

DFT calculations have also been employed to study the vibrational spectra (FT-IR) and electronic absorption spectra (UV-Vis) of chromone derivatives. d-nb.info By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes and electronic transitions can be achieved. Such studies provide a fundamental understanding of the molecular structure and its relation to the observed spectroscopic properties.

| Compound | DFT Functional/Basis Set | Calculated Property | Finding | Reference |

| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | B3LYP/6-311++G | Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms | utar.edu.my |

| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | B3LYP/6-311++G | Mulliken Atomic Charges | C5 is most positive, C4 is most negative | utar.edu.my |

| Pyridinyl and pyrimidinyl phosphonates of chromone | B3LYP/6-311++G(d,p) | HOMO-LUMO gap | Compound 4 is more reactive (ΔEgap = 3.605 eV) | d-nb.info |

Molecular Dynamics Simulations for Ligand-Target Binding Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex, exploring the conformational changes of the protein upon ligand binding, and calculating binding free energies.

MD simulations have been applied to study the stability of complexes formed between chromone derivatives and their protein targets. For example, in the study of 6-substituted 3-formyl chromone derivatives, MD simulations were performed on the docked complex of the most promising compound with its target enzyme. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time indicated the stability of the binding. RMSD values between 0.2 and 0.5 nm suggested a stable complex at the active site. nih.gov

These simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other. mdpi.com This information is crucial for understanding the mechanism of inhibition and for designing ligands with improved binding characteristics. Large-scale MD simulations can even be used to study large macromolecular assemblies, providing insights into complex biological processes. nih.gov

| System | Simulation Time | Key Analysis | Finding | Reference |

| 6-isopropyl-3-formyl chromone - IDE complex | Not specified | Root-Mean-Square Deviation (RMSD) | Stable complex with RMSD between 0.2 and 0.5 nm | nih.gov |

| Protein-ligand complexes | Varies (ns to µs) | Binding stability, Conformational changes | Provides dynamic view of interactions | mdpi.com |

Mechanistic Insights Derived from Quantum Chemical Studies

Quantum chemical studies, particularly those employing DFT, can provide profound insights into the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the feasibility of different mechanisms can be assessed.

For chromone derivatives, quantum chemical studies can be used to investigate their reactivity and potential reaction pathways in biological systems. For example, understanding the mechanism of action of a drug often involves elucidating the chemical reactions it undergoes. Quantum chemical calculations can be used to study the mechanism of enzyme-catalyzed reactions involving chromone-based substrates or inhibitors. rsc.org

In a broader context, quantum chemical methods have been used to study the cycloaddition reactions of tropones, which share some structural similarities with chromones, catalyzed by Lewis acids. nih.gov These studies have elucidated the stepwise nature of the reaction and the role of the catalyst in controlling the reaction's selectivity. nih.gov Similar approaches could be applied to understand the reactivity of the pyrone ring in this compound and its analogues in various chemical transformations.

| Reaction Type | Computational Method | Key Insight | Reference |

| ω-Transaminase reaction | Density Functional Theory (DFT) | Elucidation of the detailed energy profile and characterization of transition states and intermediates. | rsc.org |

| Cycloaddition of tropone | Density Functional Theory (DFT) | Revealed a stepwise reaction mechanism and the influence of a catalyst on selectivity. | nih.gov |

| Nucleophilic addition to cyanoacetylene (B89716) alcohols | Density Functional Theory (DFT) | Proposed a theoretical mechanism involving the formation of an intermediate vinyl carbanion. | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Bromine Substitution Pattern on Biological Activity and Selectivity

The presence and position of a bromine atom on the chromen-4-one scaffold are critical determinants of biological activity. Halogen substituents, particularly bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability.

The introduction of a bromine atom can enhance biological potency through several mechanisms. In one instance, a 6-bromo-8-chloro-chroman-4-one derivative showed double the activity of a similar non-brominated compound, a finding attributed to a potential halogen bonding interaction between the bromine at the 6-position and a backbone carbonyl group in the target enzyme. acs.org Bromine is considered a better halogen bond donor than chlorine, which may explain the observed increase in activity. acs.org

Furthermore, in a series of inhibitors for the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent was found to be important for inhibitory activity. nih.gov The antimicrobial properties of flavonoids are also significantly affected by the presence of bromine, chlorine, and nitro groups. nih.gov Studies have shown that flavonoids containing bromine or chlorine can inhibit bacterial quorum sensing and biofilm formation. nih.gov

The influence of a halogen substituent like chlorine or bromine is established empirically, and its introduction can substantially improve the intrinsic biological activity of a molecule. eurochlor.org The electronegativity of the halogen atom polarizes the carbon-halogen bond, which can increase reactivity or alter interactions with biological targets. eurochlor.org The use of molecular bromine (Br₂) is a common method for creating organobromide building blocks in synthesis, highlighting the importance of this functional group in medicinal chemistry. nih.gov

| Compound/Derivative | Position of Bromine | Observed Effect on Activity | Target/Assay | Source |

| 6-bromo-8-chloro-chroman-4-one | C-6 | Doubled inhibitory activity compared to non-brominated analog. | SIRT2 Inhibition | acs.org |

| 5-(4-bromobenzyloxy)-chromone derivative | C-5 (on benzyloxy group) | Important for inhibition of mitoxantrone (B413) efflux and ATPase activity. | ABCG2 | nih.gov |

| 6-bromo-8-nitroflavanone | C-6 | Stimulated the growth of probiotic bacteria. | Antimicrobial Activity | nih.gov |

Influence of the Methyl Group at Position 2 on Chromen-4-one Activity Profiles

The substituent at the C-2 position of the chromen-4-one ring plays a pivotal role in defining the molecule's interaction with various biological targets. The size, lipophilicity, and electronic nature of this group can dictate both potency and selectivity.

In many SAR studies, the C-2 position is explored with a variety of substituents, ranging from small alkyl groups like methyl to larger aromatic systems. For instance, in the development of pteridine (B1203161) reductase 1 (PTR1) inhibitors, the phenol (B47542) group linked to the C-2 position of a chroman-4-one scaffold is located in a predominantly hydrophobic pocket. nih.gov This indicates that the C-2 substituent's ability to engage in hydrophobic and stacking interactions is crucial for binding. nih.gov

While a simple methyl group, as in 7-bromo-2-methyl-4H-chromen-4-one, is a small hydrophobic substituent, its influence is significant. It can anchor the molecule in a specific hydrophobic sub-pocket of a binding site. Often, this position is varied to optimize activity. For example, replacing a phenyl ring at C-2 with pyridyl moieties in chroman-4-one derivatives resulted in compounds with similar activity but improved solubility. acs.org In the context of anticancer agents targeting tubulin, the planar ring scaffold of chromene analogs, which would include the C-2 substituent, is thought to overlap well with the fused ring system of colchicine (B1669291) in its binding pocket. nih.gov

Role of Substituents at Other Chromen-4-one Positions (e.g., C-6, C-8) on Pharmacological Efficacy

Substituents at positions C-6 and C-8 of the chromen-4-one core are frequently modified to fine-tune pharmacological activity. These positions are synthetically accessible and offer opportunities to modulate ligand-target interactions.

Studies on G protein-coupled receptor GPR55 agonists revealed an interesting interplay between substituents at positions 6 and 8. acs.org For example, while one compound was a GPR35 agonist, its derivative with a bromine substituent was inactive. acs.org However, further bromination at the C-6 position of the chromenone core restored some activity, indicating that the SARs at both positions are interdependent. acs.org In the same study, substituting hydrogen at position 6 with fluorine had no significant effect on the pharmacological behavior of certain compounds, whereas introducing a chlorine atom at C-6 led to the identification of the most efficacious GPR55 agonist in the series. acs.org

| Compound Series | C-6 Substituent | C-8 Substituent | Observed Effect | Target | Source |

| Chromen-4-one derivatives | Bromine | Benzamido | Inactivation of GPR35 agonism, but restored with additional substitutions. | GPR35/GPR55 | acs.org |

| Chromen-4-one derivatives | Fluorine | Benzamido | No significant effect on pharmacological behavior. | GPR55 | acs.org |

| Chromen-4-one derivatives | Chlorine | Benzamido | Led to the most efficacious GPR55 agonist in the series. | GPR55 | acs.org |

| Chroman-4-one derivative | Bromine | Chlorine | Doubled inhibitory activity compared to lead compound. | SIRT2 | acs.org |

Stereochemical Considerations and Their Effects on Ligand-Target Interactions

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to fit into a specific biological target. For the this compound molecule, the core chromen-4-one ring system is planar. researchgate.net This planarity is a key structural feature.

The rigid, planar nature of the chromen-4-one scaffold facilitates specific types of interactions, such as π-π stacking. In studies of PTR1 inhibitors, the chroman-4-one moiety (a reduced, non-planar version) was involved in a π-sandwich interaction between the nicotinamide (B372718) of the NADP+ cofactor and a phenylalanine residue. nih.gov The planar chromen-4-one scaffold is capable of more extended aromatic interactions, which can lead to more favorable binding compared to the non-planar chromanone. nih.gov

For many chromene-based anticancer agents, the planar ring scaffold is considered crucial for their mechanism of action, allowing them to interact effectively with targets like the colchicine binding site of tubulin. nih.gov Therefore, while this compound itself does not have stereocenters, its inherent planarity is a critical "stereochemical" feature that governs its interactions with biological macromolecules.

Biological Activities and Mechanistic Investigations of Brominated Chromen 4 One Derivatives

Research on Anti-inflammatory Activity and Related Pathways

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2, Nitric Oxide, TNF-α, IL-6 Production)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The inhibition of key inflammatory mediators is a crucial strategy for developing anti-inflammatory agents. While direct research on the inhibitory effects of 7-bromo-2-methyl-4H-chromen-4-one on these specific mediators is not extensively available in the reviewed literature, studies on related chromen-4-one derivatives provide significant insights into the potential anti-inflammatory profile of this class of compounds.

Derivatives of 2-phenyl-4H-chromen-4-one have been shown to possess favorable inhibitory activity against nitric oxide (NO) production in RAW264.7 cells. nih.gov Certain compounds within this class have demonstrated the ability to suppress the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism for this action in some derivatives is linked to the inhibition of the TLR4/MAPK signaling pathway. nih.gov

Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Studies on various plant extracts containing flavonoid compounds, which share a core structure with chromen-4-ones, have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govdovepress.com

Furthermore, the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923), is a hallmark of many anti-inflammatory drugs. nih.govsigmaaldrich.com Research on kuwanon derivatives, which are structurally related to flavonoids, has identified compounds with selective COX-2 inhibitory activity. medchemexpress.com For instance, Kuwanon A demonstrated significant COX-2 inhibition with a selectivity index comparable to the well-known COX-2 inhibitor, celecoxib. medchemexpress.com

Although specific data for this compound is lacking, the consistent anti-inflammatory activity observed in a variety of structurally related chromen-4-one and flavonoid derivatives suggests that it may also possess the ability to modulate these key inflammatory mediators. Further research is required to specifically determine its efficacy and mechanisms of action against iNOS, COX-2, NO, TNF-α, and IL-6.

Regulation of Cyclooxygenase (COX) and Prostaglandin (B15479496) Pathways

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Direct studies on the regulation of COX and prostaglandin pathways by this compound are not available in the current literature. However, extensive research on other chromen-4-one derivatives highlights the potential of this scaffold for COX inhibition. A series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group were designed and synthesized as selective COX-2 inhibitors. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 20.1 | 0.07 | 287.1 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 |

Data from a study on 2-phenyl-4H-chromen-4-one derivatives. nih.gov

The data indicates that substitutions on the chromen-4-one core can lead to potent and selective COX-2 inhibition. nih.gov Molecular docking studies have suggested that the chromene moiety can serve as a suitable template for the design of new COX-2 inhibitors. nih.gov The progression of inflammation stimulated by agents like carrageenan involves a later phase mediated by prostaglandins, and the inhibition of prostaglandin secretion is a likely mechanism for the anti-inflammatory effects of compounds that inhibit COX enzymes. mdpi.com

Given the established role of the chromen-4-one scaffold in COX-2 inhibition, it is plausible that this compound could also interact with and regulate the cyclooxygenase and prostaglandin pathways. However, empirical studies are necessary to confirm and quantify this activity.

Research on Antioxidant Activity and Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of chromen-4-one derivatives has been a subject of interest in medicinal chemistry.

Free Radical Scavenging Properties (e.g., DPPH Radical, Hydroxyl Radical, Nitric Oxide Scavenging)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Common assays to determine this activity include the use of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netmdpi.comresearchgate.net

Specific data on the free radical scavenging properties of this compound is not readily found in the reviewed scientific literature. However, studies on various other chromen-4-one derivatives have demonstrated significant antioxidant activity. For example, a series of synthesized 4-methyl-2H-chromen-2-ones showed moderate to significant antioxidant capacity in the DPPH free radical scavenging assay. researchgate.net Similarly, 2-(furan-2′-yl)-3-hydroxy-4H-chromen-4-one and its derivatives have also been studied for their free radical scavenging activity using DPPH. researchgate.netasianpubs.org

The scavenging of nitric oxide (NO) is another important antioxidant mechanism, as excess NO can contribute to oxidative stress. While direct evidence for this compound is unavailable, other related compounds like curcuminoids have been shown to be effective scavengers of nitric oxide. nih.gov

The antioxidant activity of plant extracts containing flavonoids, which are structurally related to chromen-4-ones, has been well-documented. dovepress.com These extracts have shown the ability to scavenge various free radicals, suggesting that the core flavonoid structure is conducive to this activity.

Heme Oxygenase-1 (HO-1) Induction and Nrf2 Pathway Modulation

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.gov One of the key enzymes induced by Nrf2 is heme oxygenase-1 (HO-1), which plays a critical role in cellular protection against oxidative stress. nih.govnih.gov

There is no direct evidence in the reviewed literature to suggest that this compound induces HO-1 or modulates the Nrf2 pathway. The Nrf2-Keap1 signaling pathway is a complex system that provides a primary line of defense against oxidative and electrophilic stress. nih.gov Activation of this pathway leads to the coordinated expression of numerous cytoprotective genes. nih.gov Given the established role of the Nrf2/HO-1 axis in mitigating oxidative stress, investigating the potential of this compound and its derivatives to modulate this pathway would be a valuable area for future research.

Research on Enzyme Inhibitory Activities

The chromen-4-one scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of many compounds with diverse enzyme inhibitory activities.

While specific enzyme inhibitory studies for this compound are not extensively reported, research on related chromen-4-one derivatives has revealed potent inhibitory effects against various enzymes. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the management of Alzheimer's disease. nih.gov One derivative, compound 4k, exhibited good potency against BChE with a competitive mode of inhibition. nih.gov

In another study, 2-aryl-4H-chromen-4-one derivatives were found to be selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. acs.org The isolated flavone (B191248) 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one also showed excellent inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. mdpi.com

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50 or Ki) | Reference |

|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | Butyrylcholinesterase (BChE) | IC50 = 0.65 ± 0.13 µM; Ki = 0.55 µM | nih.gov |

| 2-Aryl-4H-chromen-4-one derivatives | Monoamine Oxidase-B (MAO-B) | Selective inhibition observed | acs.org |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | IC50 = 1.37 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | IC50 = 0.95 µM | mdpi.com |

The diverse enzyme inhibitory profiles of various chromen-4-one derivatives suggest that this compound could also exhibit inhibitory activity against a range of enzymes. However, dedicated screening and mechanistic studies are required to identify its specific targets and characterize its inhibitory potential.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

Monoamine oxidases (MAOs) are key enzymes in the catabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. Chromenone derivatives have been investigated as potential MAO inhibitors.

Studies have shown that certain chromenone derivatives can act as potent and selective inhibitors of MAO-A or MAO-B. For instance, a study on chromenone derivatives isolated from marine-derived Streptomyces sp. identified compounds that selectively inhibited MAO-A, while others were more potent against MAO-B. nih.govkoreascience.krnih.gov Specifically, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective MAO-A inhibitor with an IC50 value of 2.70 μM and a selectivity index of 10.0 over MAO-B. nih.govkoreascience.krnih.gov In contrast, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent, but less selective, inhibitor of MAO-B with an IC50 of 3.42 μM. nih.govkoreascience.krnih.gov Kinetic studies revealed that these compounds act as reversible, competitive inhibitors of MAOs. koreascience.krnih.gov

Further research into synthetic chroman-4-one derivatives, including chalcones and Schiff bases of 7-hydroxy-3-formyl chromen-4-one, has been conducted to evaluate their human MAO (hMAO) inhibitory activity. journaljpri.comresearchgate.net These studies utilize assays that measure the production of hydrogen peroxide from a common substrate for both MAO-A and MAO-B to determine inhibitory potential. journaljpri.comresearchgate.net

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Inhibition Type | Source(s) |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 (vs. MAO-B) | Competitive | nih.govkoreascience.krnih.gov |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 2.02 (vs. MAO-A) | Competitive | nih.govkoreascience.krnih.gov |

Sirtuin (SIRT) Inhibition (e.g., SIRT2 Selective Inhibition)

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases involved in various cellular processes, including aging and gene silencing. SIRT2 has emerged as a particularly interesting target in the context of age-related diseases and cancer. Research has demonstrated that substituted chroman-4-one and chromone (B188151) derivatives can act as potent and selective inhibitors of SIRT2. nih.govresearchgate.netfigshare.comacs.org

Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent SIRT2 inhibition. nih.govacs.org Specifically, the presence of larger, electron-withdrawing groups, such as bromine, at the 6- and 8-positions is favorable for activity. nih.govresearchgate.netfigshare.comacs.org One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one, which exhibits an IC50 of 1.5 μM for SIRT2 and displays high selectivity over SIRT1 and SIRT3. nih.govfigshare.comacs.org The initial discovery that led to this line of research was the observation that 8-bromo-6-chloro-2-pentylchroman-4-one showed significant SIRT2 inhibition with an IC50 value of 4.5 μM. nih.govacs.org These compounds are considered valuable starting points for the development of novel SIRT2 inhibitors. nih.govresearchgate.netfigshare.comacs.org

Further studies have explored novel chroman-4-one and chromone-based SIRT2 inhibitors with various heterofunctionalities to enhance their pharmacokinetic properties while maintaining high SIRT2 selectivity and potent inhibitory activity. acs.org

| Compound | Target | IC50 (µM) | Selectivity | Source(s) |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | High selectivity over SIRT1 and SIRT3 | nih.govfigshare.comacs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | Selective for SIRT2 | nih.govacs.org |

| 8-bromo-2-pentylchroman-4-one | SIRT2 | - | Moderate inhibitor | acs.org |

| 6,8-dibromo-2-propylchroman-4-one | SIRT2 | 10.6 | Selective for SIRT2 | acs.org |

Kinase Inhibition Studies (e.g., p38 MAP Kinase, Broad Kinase Panels)

Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Chromen-4-one derivatives have been investigated for their potential to inhibit various kinases.

One area of focus has been the DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response. Structure-activity relationship studies have identified potent chromen-4-one inhibitors of DNA-PK. nih.gov For instance, 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) was found to be an excellent inhibitor with an IC50 value of 13 nM. nih.gov The ring-saturated analog also retained potent activity. nih.gov

Another target of interest is the Rho-associated coiled-coil containing serine/threonine protein kinase (ROCK), which is implicated in diabetic retinopathy. A new class of 4H-chromen-4-one derivatives has been discovered as ROCK inhibitors. nih.gov The most active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), demonstrated excellent kinase selectivity for ROCK I and ROCK II against a panel of 387 other kinases. nih.gov

Furthermore, chromen-4-one based mimetics have been designed and studied as potential inhibitors of the v-abl Abelson murine leukemia viral oncogene homolog 1 (ABL1), a protein tyrosine kinase. researchgate.net Computational studies have suggested that these compounds can bind to the kinase pocket of the target protein. researchgate.net The bromodomain-containing protein 4 (BRD4), an epigenetic reader, has also been a target for chromone derivatives, leading to the discovery of potent and selective inhibitors with anti-inflammatory properties. nih.gov

| Compound | Target | IC50 (nM) | Notes | Source(s) |

| 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) | DNA-PK | 13 | An excellent inhibitor. | nih.gov |

| 2-N-morpholino-8-dibenzofuranyl-chromen-4-one (NU7427) | DNA-PK | 40 | An excellent inhibitor. | nih.gov |

| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | ROCK I/II | - | Showed excellent kinase selectivity against 387 other kinases. | nih.gov |

| ZL0513 and ZL0516 | BRD4 BD1 | 67-84 | Potent and selective inhibitors with anti-inflammatory activity. | nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The chromen-4-one scaffold has been explored for the development of new AChE inhibitors.

Several studies have reported the synthesis and evaluation of chromenone and related derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized, with some compounds showing potent inhibition of BChE. nih.gov One derivative, compound 4k, exhibited a competitive-type inhibition of BChE with an IC50 value of 0.65 µM. nih.gov

Other research has focused on thiochroman-4-one (B147511) derivatives, with some compounds showing AChE inhibitory activity in the micromolar range. Specifically, one 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one derivative was found to be more potent than the standard drug rivastigmine, with an IC50 of 0.96 µmol·L-1. Brominated derivatives of other scaffolds, such as 2-phenitidine, have also been synthesized and shown to be valuable inhibitors of both AChE and BChE. nih.gov While some chromenone derivatives isolated from natural sources showed weak inhibitory activity against AChE and BChE, synthetic efforts continue to yield promising candidates. nih.govkoreascience.krnih.gov

| Compound/Derivative Class | Target | IC50 | Inhibition Type | Source(s) |

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | BChE | 0.65 µM | Competitive | nih.gov |

| 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one derivative | AChE | 0.96 µmol·L-1 | - | |

| 3,6-disubstituted- and 3,4,6-trisubstituted 2H-2-chromenones | AChE/BChE | Moderate to significant activity | - | researchgate.net |

Other Investigated Enzyme Targets (e.g., Mushroom Tyrosinase, Protein Kinase-C, PfLDH)

Beyond the more commonly studied enzymes, brominated chromen-4-one derivatives have been investigated for their effects on other important biological targets.

One such target is pteridine (B1203161) reductase 1 (PTR1), an enzyme found in trypanosomatid parasites but not in humans, making it an attractive drug target. Chroman-4-one analogues have been synthesized and evaluated as inhibitors of Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). nih.gov One compound showed activity against both the enzymes and the parasites with low toxicity. nih.gov

In studies of chromenone derivatives from marine Streptomyces, in addition to MAO inhibition, the compounds were also evaluated against β-secretase (BACE-1), another key enzyme in Alzheimer's disease pathology. nih.govkoreascience.kr However, the isolated chromenones showed little inhibitory activity against BACE-1. nih.govkoreascience.kr

The antifungal activity of some 2-phenyl-4H-chromen-4-one derivatives has been linked to the inhibition of secreted hydrolytic enzymes like proteinase and phospholipase in Candida species, although in one study, the tested compound did not show a statistically significant reduction in the activity of these enzymes. academicjournals.org

Research on Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Chromen-4-one derivatives have demonstrated promising activity against a range of microorganisms.

Efficacy Against Specific Bacterial Strains

A variety of chromene and chromen-4-one derivatives have been synthesized and tested for their antibacterial properties. For instance, novel dithiocarbamate-containing 4H-chromen-4-one derivatives have shown good inhibitory effects against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov One compound, E6, was particularly effective against X. axonopodis pv. c. with an EC50 value of 0.11 μg/mL, while another, E14, showed strong activity against X. oryzae pv. o. with an EC50 of 1.58 μg/mL. nih.gov Scanning electron microscopy revealed that these compounds cause rupture or deformation of the bacterial cell membranes. nih.gov

Other studies have reported the synthesis of chromene-based azo chromophores that exhibit significant antimicrobial activities, with some compounds showing promising Minimum Inhibitory Concentrations (MICs) ranging from 0.007 to 3.9 µg/mL against several human pathogens. nih.gov Additionally, derivatives of 2-phenyl-chromen-4-one have been tested against human pathogenic bacteria. researchgate.net The ubiquitous nature of the chromene framework is associated with a wide array of pharmacological activities, including antimicrobial effects. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity Metric (EC50/MIC) | Source(s) |

| Dithiocarbamate-containing 4H-chromen-4-one (E6) | Xanthomonas axonopodis pv. citri | 0.11 μg/mL | nih.gov |

| Dithiocarbamate-containing 4H-chromen-4-one (E14) | Xanthomonas oryzae pv. oryzae | 1.58 μg/mL | nih.gov |

| Chromene-based azo chromophores (4b, 4c, 13e, 13i) | Various human pathogens | 0.007 to 3.9 µg/mL | nih.gov |

Investigations into Antifungal Properties of Chromen-4-one Derivatives

The emergence of drug-resistant fungal pathogens, particularly Candida species, necessitates the development of novel antifungal agents. Chromen-4-one derivatives have been explored for their potential to address this need, with brominated analogues showing notable activity.

Research into a series of chromone-3-carbonitriles has highlighted the antifungal potential of this class of compounds. One study investigated 27 different chromones against nine Candida strains, including clinically relevant species like C. albicans, C. glabrata, and C. auris. nih.gov Among the tested compounds, four chromone-3-carbonitriles demonstrated significant antifungal efficacy. nih.gov

Notably, 6-bromochromone-3-carbonitrile exhibited potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL against several Candida species. nih.gov This compound was found to be fungicidal, capable of killing C. albicans cells completely after a 2-hour exposure at its MIC. nih.gov Further investigations revealed that these active chromone-3-carbonitriles could inhibit biofilm formation, a key virulence factor in Candida infections, by more than 95% at a concentration of 10 µg/mL. nih.gov

The mechanism of action for these compounds is thought to be multifaceted. Transcriptomic analysis of C. albicans treated with 6-bromochromone-3-carbonitrile showed downregulation of genes associated with hyphal formation and biofilm development. nih.gov

While direct studies on the antifungal properties of this compound are not extensively available in the reviewed literature, the data from related brominated chromones provide a strong rationale for its investigation as a potential antifungal agent.

Table 1: Antifungal Activity of Selected Brominated Chromen-4-one Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | nih.gov |

| 6-bromochromone-3-carbonitrile | Candida glabrata | 10 | nih.gov |

| 6-bromochromone-3-carbonitrile | Candida parapsilosis | 10 | nih.gov |

| 3-bromo-6-chlorochromone | Candida auris | 20 | nih.gov |

Neuroprotective Potential and Cholinergic Signaling Modulation Research

Neurodegenerative diseases like Alzheimer's disease present a significant challenge to healthcare, and the modulation of cholinergic signaling is a key therapeutic strategy. The cholinergic system is crucial for cognitive functions, and its decline is a hallmark of Alzheimer's. nih.gov One of the primary targets for symptomatic treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov

Chromone-based structures have been investigated as potential cholinesterase inhibitors. nih.govnih.gov A study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential to inhibit both AChE and BChE. nih.gov While not specifically focused on this compound, this research provides valuable insights into how substitutions on the chromenone core influence inhibitory activity. nih.gov

In this study, certain derivatives displayed potent BChE inhibition, with IC50 values in the micromolar range. nih.gov For instance, compound 4k from the study, an amino-7,8-dihydro-4H-chromenone derivative, showed an IC50 value of 0.65 µM against BChE. nih.gov Kinetic studies indicated a competitive mode of inhibition for this compound. nih.gov

The neuroprotective effects of chromone derivatives extend beyond cholinesterase inhibition. Some chromones have been shown to possess antioxidant and anti-inflammatory properties, which are also relevant to combating the multifactorial nature of neurodegenerative diseases. nih.gov The chromone scaffold is considered a privileged structure for developing multi-target-directed ligands for the treatment of these complex disorders. nih.gov

Although direct experimental data on the neuroprotective or cholinergic modulating effects of this compound is limited in the available literature, the established activity of related brominated and substituted chromenones suggests that it could be a valuable candidate for future research in this area.

Table 2: Cholinesterase Inhibitory Activity of a Selected Chromen-4-one Derivative

| Compound | Enzyme | IC50 (µM) | Type of Inhibition | Reference |

| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | Competitive | nih.gov |

Derivatives and Analogues of 7 Bromo 2 Methyl 4h Chromen 4 One

Design and Synthesis of Novel Brominated Chromen-4-one Derivatives with Varied Substituents

The synthesis of novel derivatives based on the brominated chromen-4-one scaffold employs a variety of established and modern organic chemistry techniques. A common and efficient method for creating the core structure involves a base-mediated aldol (B89426) condensation, often enhanced by microwave irradiation, between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. acs.org This approach allows for the introduction of diverse substituents at the 2-position of the chromen-4-one ring system.

Further modifications can be made at various positions on the scaffold. For instance, bromination at the 3-position of the related chroman-4-one core can be achieved using agents like pyridinium (B92312) tribromide (Py·Br₃), followed by elimination to re-form the chromone (B188151) double bond. acs.org This allows for the introduction of a wide array of functional groups through substitution reactions. The strategic placement of substituents, particularly electron-withdrawing groups at the 6- and 8-positions, has been shown to be favorable for certain biological activities. acs.org

A summary of synthetic strategies for modifying the chromen-4-one scaffold is presented below.

| Synthetic Strategy | Reagents/Conditions | Position(s) Modified | Type of Substituents Introduced |

| Aldol Condensation | Aldehyde, DIPA, EtOH, Microwave (160-170 °C) | C-2 | Alkyl chains (e.g., pentyl) |

| Bromination/Elimination | Py·Br₃, then CaCO₃, DMF, Microwave | C-3 | Various via substitution |

| Scaffold Hopping | Aldol reaction and I₂-mediated cyclization | Core Structure | Replaces other heterocycles |

| Vilsmeier-Haack Reaction | Oxalyl chloride/DMF | C-3 | Formyl group for further reaction |

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Fused Ring | Tetrahydropyrimidine ring |

These synthetic routes provide chemists with the tools to systematically alter the structure of 7-bromo-2-methyl-4H-chromen-4-one, enabling the exploration of chemical space and the fine-tuning of its properties.

Structure-Activity Relationship Studies of Specific Derivative Classes (e.g., Schiff Bases, Oxadiazole-containing Derivatives, Chromenopyrimidinones, Hybrid Structures)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity of a compound. For brominated chromen-4-ones, these studies have guided the development of compounds with enhanced potency and selectivity for various targets.

Key SAR findings for chromen-4-one derivatives include:

Substitution at C-2, C-6, and C-8: For SIRT2 inhibition, an alkyl chain of three to five carbons at the C-2 position, combined with large, electron-withdrawing groups (like bromine) at the C-6 and C-8 positions, is critical for high potency. acs.org

Planarity of the Chromen-4-one Unit: The planar nature of the chromen-4-one ring system has been identified as being of critical importance for inhibitory activity against targets like interleukin-5. Saturation of the ring to form a chroman-4-one leads to a disappearance of activity. nih.gov

C-3 Substituents: The nature and size of the substituent at the C-3 position can significantly affect both inhibitory activity and selectivity for enzymes like COX-2. nih.gov

Halogenation at C-6: The introduction of a halogen (F, Cl, Br) at the C-6 position can modulate activity and switch a compound from an agonist to an antagonist, as seen in studies on GPR55 ligands. acs.org The effects of C-6 and C-8 substituents are often interdependent. acs.org

Schiff Bases and Oxadiazole-containing Derivatives: While extensive research has been conducted on Schiff bases and oxadiazole derivatives of related heterocyclic scaffolds like coumarins and other heterocycles, nih.govmedjchem.com specific literature detailing the synthesis and SAR of these particular derivative classes directly from the this compound scaffold is not prominent in the reviewed sources. However, the known biological versatility of the 1,3,4-oxadiazole (B1194373) ring, often used as a bioisostere for ester and amide groups, suggests that its incorporation into the brominated chromen-4-one framework is a rational strategy for generating novel compounds with potential therapeutic activities. medjchem.comdntb.gov.ua

Chromenopyrimidinones: A significant class of derivatives is formed by fusing a dihydropyrimidine (B8664642) ring to the chromen-4-one scaffold, creating 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds can be synthesized via a one-pot Biginelli cyclocondensation reaction. nih.govresearchgate.net SAR studies on this class have been performed to evaluate their potential as anti-mycobacterial and anticancer agents. nih.gov The results indicate that substitutions on the phenyl ring attached to the pyrimidine (B1678525) moiety significantly influence biological activity. nih.gov

Hybrid Structures: The Knoevenagel condensation of 4-oxo-4H-chromene-3-carbaldehyde with 5-aryl-3H-furan-2-ones has been used to create hybrid molecules. researchgate.net One such derivative, (E)-3-((5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene)methyl)-4H-chromen-4-one, demonstrates the potential of combining the chromenone scaffold with other heterocyclic systems to generate novel chemical entities. researchgate.net

Rational Design of Hybrid Molecules Incorporating the Brominated Chromen-4-one Moiety

The concept of creating hybrid molecules by combining two or more pharmacophores into a single chemical entity is a powerful strategy in modern drug design. nih.gov This approach aims to develop agents with dual or multiple modes of action, improved affinity, or better pharmacokinetic profiles. The brominated chromen-4-one scaffold serves as an excellent foundation for such rational design.

One successful example of rational design is the use of "scaffold hopping," where the chromen-4-one core is used to replace a different heterocyclic system to improve drug-like properties. For instance, researchers have replaced a quinazolin-4-one core with the chromen-4-one scaffold to develop structurally novel inhibitors of BRD4, a protein implicated in cancer. This strategy led to compounds with enhanced potency and an improved pharmacokinetic profile.

Another approach involves linking the chromen-4-one moiety to other known bioactive fragments to create multi-target ligands. Flavonoid-based compounds, which feature the chromen-4-one core, have been designed to act as polyfunctional agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE) and the formation of advanced glycation end products (AGEs), while also possessing antioxidant properties. nih.gov Docking studies for one potent derivative revealed a dual binding mode, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Development and Optimization of Lead Compounds from Brominated Chromen-4-one Scaffolds

The chromen-4-one scaffold is not just a starting point but also a template for the iterative process of lead compound optimization. This process involves refining an initial "hit" compound through chemical modifications to enhance its desired biological activity and drug-like properties while minimizing off-target effects.

A clear example of this process is the development of selective inhibitors for Sirtuin 2 (SIRT2), a deacetylating enzyme involved in neurodegenerative diseases. acs.org An initial screening identified 8-bromo-6-chloro-2-pentylchroman-4-one as a promising inhibitor. acs.org Subsequent synthesis and SAR studies of a series of related analogues led to the identification of 6,8-dibromo-2-pentylchroman-4-one as the most potent inhibitor, with an IC₅₀ value in the low micromolar range and high selectivity over other sirtuin isoforms. acs.org These compounds represent a significant starting point for the development of novel SIRT2 inhibitors. acs.org

Similarly, the chromen-4-one scaffold was explored to develop selective ligands for the G protein-coupled receptor GPR55. acs.org By systematically introducing various substituents at positions 6 and 8, researchers were able to develop a range of compounds with tunable efficacy, from partial agonists to antagonists, demonstrating the scaffold's utility in fine-tuning pharmacological profiles. acs.org

The table below summarizes key lead compounds developed from the chromen-4-one scaffold.

| Lead Compound/Derivative Class | Target | Key Optimization Findings | Resulting Activity |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Substitution with large, electron-withdrawing groups at C-6 and C-8 and a C-2 pentyl chain enhanced potency. | Potent and selective SIRT2 inhibitor (IC₅₀ = 1.5 μM). |

| Chromen-4-one 8-benzamides | GPR55 | Halogenation at C-6 and lipophilic substituents on the C-8 benzamido moiety allowed for fine-tuning of efficacy. | Development of both agonists (e.g., EC₅₀ = 0.196 μM) and antagonists. acs.org |

| Flavonoid-based Hybrids | Acetylcholinesterase (AChE) | Design of a multi-target agent by incorporating features for antioxidant and anti-glycation activity. | Potent AChE inhibition (IC₅₀ = 5.87 nM) with dual binding and other beneficial activities. nih.gov |

| Chromone-based BRD4 Inhibitors | BRD4 | Scaffold hopping from a different heterocycle to the chromone core improved potency and pharmacokinetics. | Identification of a lead compound with an IC₅₀ of 0.60 μM. researchgate.net |

This iterative cycle of design, synthesis, and testing, guided by SAR, underscores the value of the this compound framework in the ongoing search for novel and effective therapeutic agents.

Advanced Applications of Brominated Chromen 4 Ones in Materials Science and Industrial Chemistry

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

Organic building blocks are functionalized organic molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.com 7-bromo-2-methyl-4H-chromen-4-one is a valuable building block in organic synthesis due to the reactivity of the bromine substituent and the inherent chemical properties of the chromen-4-one core. sigmaaldrich.combldpharm.com

The bromine atom at the 7-position can be readily substituted or participate in various coupling reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks. researchgate.netacs.org This versatility has been demonstrated in the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net For instance, the conversion of bromo compounds to their lithio derivatives provides a pathway to a wide range of novel 4-substituted 2H-chromenes. researchgate.net

The synthesis of chromen-4-one derivatives often involves multi-step sequences starting from simpler precursors like chroman-4-ones. researchgate.net The development of efficient synthetic methodologies, including one-pot cyclization reactions and the use of various catalysts, has made these building blocks more accessible for complex syntheses. organic-chemistry.orgresearchgate.net

Table 1: Synthetic Methodologies for Chromen-4-one Derivatives

| Starting Material | Reagent/Condition | Product | Reference |

| O-acyl(aroyl)salicylic acid silyl (B83357) esters | (trimethylsilyl)methylenetriphenylphosphorane | 4H-chromen-4-ones | organic-chemistry.org |

| 2'-hydroxyacetophenone (B8834) and an aldehyde | Base-promoted aldol (B89426) condensation, intramolecular oxa-Michael ring closure | Chroman-4-ones | acs.org |

| Chroman-4-ones | PBr3 | 4-bromo-2H-chromenes | researchgate.net |

Applications in Dye and Pigment Development